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Compound of Interest

Compound Name: ETD140

Cat. No.: B1576619 Get Quote

Fictional Protein Context: ETD140 (Epithelial Tumor Determinant 140) is a putative 140 kDa

transmembrane glycoprotein. Recent studies suggest its overexpression is a key driver in the

progression of certain epithelial cancers, such as non-small cell lung cancer.[1] Its expression

levels correlate with tumor grade and patient prognosis, making it a critical biomarker for

research and potential clinical diagnostics. Accurate detection and quantification of ETD140 in

tissue samples are essential for validating its role in tumorigenesis and for the development of

targeted therapies.[2][3]

This document provides detailed protocols for the detection of ETD140 in formalin-fixed,

paraffin-embedded (FFPE) tissue and fresh/frozen tissue lysates using Immunohistochemistry

(IHC), Western Blot (WB), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Selection and Antibody Performance
Choosing the appropriate method depends on the research question. Immunohistochemistry is

ideal for understanding the spatial distribution of ETD140 within the tissue architecture, while

Western Blot and ELISA are used for quantifying protein levels in tissue homogenates.[4][5][6]

The performance of three fictional monoclonal antibodies has been validated for these

applications.

Table 1: Quantitative Summary of Anti-ETD140 Monoclonal Antibodies
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Antibody
Clone

Application
Recommended
Dilution

Specificity
(Tissue Array)

Sensitivity
(Tumor vs.
Normal)

MAb-ETD140-A1 IHC-P (FFPE) 1:250

High (No off-

target staining

observed)

+++ (Strong

staining in tumor

tissue)

MAb-ETD140-B2 Western Blot 1:1000
High (Single 140

kDa band)

++++ (Detects

down to 10 ng

lysate)

MAb-ETD140-C3 ELISA (Capture) 2 µg/mL

High (Paired with

MAb-ETD140-

D4)

++++ (LOD: 100

pg/mL)[7]

MAb-ETD140-D4
ELISA

(Detection)

0.5 µg/mL

(Biotin)

High (Paired with

MAb-ETD140-

C3)

N/A

Visualizing Experimental Processes and Pathways
To aid researchers, the following diagrams illustrate the general workflow for ETD140 analysis,

a proposed signaling pathway, and a guide for selecting the appropriate detection method.
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Caption: General workflow for ETD140 detection in tissue samples.
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Proposed ETD140 Signaling Pathway
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Caption: ETD140 activation of the MAPK/ERK signaling cascade.[8][9]
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Caption: Decision tree for selecting the appropriate ETD140 detection method.

Protocol 1: Immunohistochemistry (IHC) for FFPE
Tissues
This protocol describes the chromogenic detection of ETD140 in formalin-fixed, paraffin-

embedded tissue sections.[10]

1. Materials

FFPE tissue sections (4-5 µm) on charged slides[11][12]

Primary Antibody: MAb-ETD140-A1

Xylene and Graded Ethanol Series (100%, 95%, 70%)

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

Peroxidase Block: 3% Hydrogen Peroxide

Blocking Buffer: 5% Normal Goat Serum in TBST

HRP-conjugated Secondary Antibody (anti-mouse)

DAB Substrate Kit

Hematoxylin Counterstain

Mounting Medium

2. Experimental Protocol

Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 changes, 5 minutes each.[13]
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Immerse in 100% Ethanol: 2 changes, 3 minutes each.[13]

Immerse in 95% Ethanol: 2 changes, 3 minutes each.[13]

Immerse in 70% Ethanol: 2 changes, 3 minutes each.[13]

Rinse in deionized water for 5 minutes.[13]

Antigen Retrieval:

Submerge slides in Sodium Citrate Buffer and heat in a pressure cooker or microwave to

maintain a sub-boiling temperature for 15-20 minutes.[10][12]

Allow slides to cool to room temperature for at least 30 minutes.[13]

Rinse sections in deionized water.

Staining Procedure:

Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ for 10

minutes.[14]

Wash slides 3 times with TBST for 5 minutes each.

Block non-specific binding by incubating with Blocking Buffer for 1 hour at room

temperature.[14]

Incubate with primary antibody (MAb-ETD140-A1, diluted 1:250 in blocking buffer)

overnight at 4°C in a humidified chamber.[13]

Wash slides 3 times with TBST for 5 minutes each.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash slides 3 times with TBST for 5 minutes each.

Apply DAB substrate and monitor for color development (typically 2-10 minutes).[14]

Immerse slides in water to stop the reaction.
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Counterstaining and Mounting:

Counterstain with Hematoxylin for 1-2 minutes.[14]

"Blue" the sections in running tap water.

Dehydrate sections through graded ethanol and clear with xylene.

Mount coverslip with permanent mounting medium.

Protocol 2: Western Blot for Tissue Lysates
This protocol is for the detection and relative quantification of ETD140 from total protein

extracted from fresh or frozen tissue.[6]

1. Materials

Fresh or frozen tissue samples

Primary Antibody: MAb-ETD140-B2

Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS,

50 mM Tris, pH 8.0) freshly supplemented with protease and phosphatase inhibitors.[15]

BCA Protein Assay Kit

4x Laemmli Sample Buffer

SDS-PAGE Gels (4-12% gradient)

PVDF Membrane

Transfer Buffer

Blocking Buffer: 5% non-fat dry milk in TBST

HRP-conjugated Secondary Antibody (anti-mouse)

Chemiluminescent (ECL) Substrate
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2. Experimental Protocol

Tissue Lysate Preparation:

Quickly wash harvested tissue in ice-cold PBS to remove contaminants.[15]

Mince tissue on ice and homogenize in 10 volumes of ice-cold RIPA buffer using a

mechanical homogenizer.[16]

Incubate the homogenate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[17]

Transfer the supernatant (lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a BCA assay.

SDS-PAGE and Protein Transfer:

Dilute 20-40 µg of protein per sample with 4x Laemmli sample buffer and boil at 95°C for

5-10 minutes.

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer

system.[17]

Immunoblotting:

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody (MAb-ETD140-B2, diluted 1:1000 in

blocking buffer) overnight at 4°C with gentle agitation.

Wash the membrane 3 times with TBST for 10 minutes each.

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at

room temperature.
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Wash the membrane 4 times with TBST for 10 minutes each.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using a digital imager or X-ray film.

Protocol 3: Sandwich ELISA for Tissue Lysates
This protocol provides a method for the sensitive quantification of ETD140 in tissue

homogenates.[18][19] The assay uses a matched antibody pair for high specificity.[20]

1. Materials

Capture Antibody: MAb-ETD140-C3

Detection Antibody: Biotinylated MAb-ETD140-D4

Recombinant ETD140 protein standard

Tissue lysate (prepared as in Western Blot protocol, but without SDS in the lysis buffer if

possible)

96-well high-binding ELISA plates

Coating Buffer: PBS, pH 7.4

Assay Diluent: 1% BSA in PBS

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Streptavidin-HRP

TMB Substrate

Stop Solution (e.g., 2N H₂SO₄)

2. Experimental Protocol
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Plate Coating:

Dilute the capture antibody (MAb-ETD140-C3) to 2 µg/mL in Coating Buffer.

Add 100 µL to each well of the 96-well plate.

Incubate overnight at 4°C.

Wash the plate 3 times with Wash Buffer.

Blocking:

Add 200 µL of Assay Diluent to each well.

Incubate for 2 hours at room temperature.

Wash the plate 3 times with Wash Buffer.

Sample and Standard Incubation:

Prepare a serial dilution of the recombinant ETD140 standard in Assay Diluent (e.g., from

2000 pg/mL to 31.2 pg/mL).

Dilute tissue lysates to fall within the standard curve range (a starting dilution of 1:10 is

recommended).[18][21]

Add 100 µL of standards and samples to appropriate wells.

Incubate for 2 hours at room temperature with gentle shaking.

Wash the plate 4 times with Wash Buffer.

Detection:

Dilute the biotinylated detection antibody (MAb-ETD140-D4) to 0.5 µg/mL in Assay Diluent.

Add 100 µL to each well and incubate for 1 hour at room temperature.

Wash the plate 4 times with Wash Buffer.
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Add 100 µL of Streptavidin-HRP (diluted according to manufacturer's instructions) to each

well.

Incubate for 30 minutes at room temperature in the dark.

Wash the plate 5 times with Wash Buffer.

Signal Development and Measurement:

Add 100 µL of TMB Substrate to each well.

Incubate for 15-30 minutes at room temperature in the dark, monitoring for color

development.

Add 100 µL of Stop Solution to each well.

Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Calculate ETD140 concentration by plotting a standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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